molecular formula C17H20ClNO2 B4848085 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine

2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine

Cat. No. B4848085
M. Wt: 305.8 g/mol
InChI Key: OBVWBDITPKEGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine, also known as 4C-D, is a chemical compound that belongs to the phenethylamine and amphetamine classes. It is a derivative of the psychedelic drug 2C-D and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist like LSD.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine can induce psychedelic effects in humans, including changes in perception, thought, and mood. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects are not as well understood as other psychedelic compounds like LSD or psilocybin.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its use in combination with other compounds to explore the effects of different receptor interactions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine has been studied for its potential use in scientific research as a tool for investigating the serotonin 5-HT2A receptor. It has been shown to have a high affinity for this receptor, which is involved in the regulation of mood, perception, and cognition.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVWBDITPKEGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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